molecular formula C11H11NO3 B8774690 4-(4-Cyanophenoxy)butanoic acid CAS No. 87411-29-8

4-(4-Cyanophenoxy)butanoic acid

Cat. No.: B8774690
CAS No.: 87411-29-8
M. Wt: 205.21 g/mol
InChI Key: XESIEDAKGYAATA-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)butanoic acid (CAS: 31419-48-4) is a synthetic organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Structurally, it consists of a butanoic acid backbone substituted with a phenoxy group bearing a cyano (-CN) moiety at the para position. This compound is primarily used in chemical synthesis, including the preparation of boronic acid derivatives for cross-coupling reactions, as evidenced by its role in synthesizing 4-(4-cyanophenoxy)phenylboronic acid .

Properties

CAS No.

87411-29-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(4-cyanophenoxy)butanoic acid

InChI

InChI=1S/C11H11NO3/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6H,1-2,7H2,(H,13,14)

InChI Key

XESIEDAKGYAATA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-(4-cyanophenoxy)butanoic acid are influenced by its substituents and chain length. Below is a detailed comparison with key analogs:

Substituted Phenoxybutanoic Acids

Table 1: Structural and Functional Comparison of Phenoxybutanoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound -O-C₆H₄-CN (para) 189.21 Intermediate in boronic acid synthesis
4-(4-Chlorophenoxy)butanoic acid -O-C₆H₃Cl (para) 214.65 Herbicide (e.g., MCPB)
4-(2,4-Dichlorophenoxy)butanoic acid -O-C₆H₃Cl₂ (2,4-diCl) 249.09 Herbicide (2,4-DB)
4-Phenoxybutyric acid -O-C₆H₅ (unsubstituted) 180.20 Higher catalytic efficiency in enzyme studies
4-(4-Methoxyphenoxy)butanoic acid -O-C₆H₄-OCH₃ (para) 210.23 Reduced catalytic activity in GH3.15 enzyme assays

Key Observations :

  • Chain Length and Catalytic Efficiency : Compounds with longer chains (e.g., 5-phenylvaleric acid) exhibit superior substrate activity in enzymatic reactions compared to shorter analogs like 4-phenylbutyric acid .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CN, -Cl) enhance herbicide activity. For example, 4-(4-chlorophenoxy)butanoic acid (MCPB) and 2,4-DB are potent auxinic herbicides due to their chlorine substituents . In contrast, methoxy groups reduce catalytic efficiency, as seen in 4-(4-methoxyphenoxy)butanoic acid .
  • Conformational Flexibility: The torsion angle of the carboxyl group relative to the phenoxy ring affects molecular interactions. For instance, 4-(4-chlorophenoxy)butanoic acid has a HO—C(O)—CH₂—CH₂ torsion angle of 161.6°, slightly twisted compared to the 174.73° angle in 4-(3-methoxyphenoxy)butanoic acid, which may influence binding affinity .

Phenyl-Substituted Butanoic Acids

Table 2: Comparison with Phenylbutanoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
4-Phenylbutyric acid -C₆H₅ (unsubstituted) 164.20 Histone deacetylase inhibitor; used in urea cycle disorders
4-(4-Ethylphenyl)butanoic acid -C₆H₄-C₂H₅ (para) 192.25 Intermediate in organic synthesis
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid -C₆H₄-F (para), amino group 197.21 Potential pharmaceutical applications

Key Observations :

  • Biological Activity: Substitutions on the phenyl ring dictate functionality. For example, 4-phenylbutyric acid is a therapeutic agent, while fluorophenyl derivatives like (R)-4-amino-3-(4-fluorophenyl)butanoic acid show promise in drug development .
  • Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, enhancing stability in synthetic intermediates compared to alkyl-substituted analogs .

Structure-Activity Relationships (SAR)

Substituent Position: Para-substituted derivatives (e.g., 4-cyano, 4-chloro) generally exhibit higher bioactivity than ortho- or meta-substituted analogs due to optimal steric and electronic interactions .

Chain Length : Extending the carbon chain between the carboxylate and aromatic group improves substrate binding in enzymatic systems (e.g., 5-phenylvaleric acid > 4-phenylbutyric acid) .

Electron-Withdrawing Groups : -CN and -Cl groups enhance herbicide and enzyme substrate activities by increasing electrophilicity and stabilizing transition states .

Preparation Methods

Reaction Overview

This method involves substituting the iodine atom in 4-(4-iodophenoxy)butanoic acid with a cyano group using a palladium catalyst. The reaction proceeds via a cross-coupling mechanism, leveraging dicyanozinc (Zn(CN)₂) as the cyanide source and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.

Experimental Procedure

  • Reagents :

    • 4-(4-Iodophenoxy)butanoic acid (0.5 g, 1.72 mmol)

    • Dicyanozinc (0.25 g, 2.09 mmol)

    • Pd(PPh₃)₄ (0.22 g, 0.19 mmol)

    • Dimethylformamide (DMF, 5 mL)

  • Conditions :

    • Temperature: 120°C

    • Atmosphere: Nitrogen

    • Duration: 2 hours

  • Workup :

    • The mixture is filtered through Celite® and washed with ethyl acetate and water.

    • The aqueous phase is acidified with 5N HCl, extracted with ethyl acetate, and dried over MgSO₄.

    • Concentration yields 4-(4-cyanophenoxy)butanoic acid as an oil (83% yield).

Table 1: Key Parameters for Palladium-Catalyzed Cyanation

ParameterValue
CatalystPd(PPh₃)₄
Cyanide SourceZn(CN)₂
SolventDMF
Yield83%
Purity (LRMS)m/z 188 (M-H)⁻

Williamson Ether Synthesis with Subsequent Ester Hydrolysis

Ether Formation

4-Cyanophenol reacts with ethyl 4-bromobutanoate under basic conditions to form ethyl 4-(4-cyanophenoxy)butanoate. This step employs a classic Williamson ether synthesis.

Procedure

  • Reagents :

    • 4-Cyanophenol (1.0 g, 8.4 mmol)

    • Ethyl 4-bromobutanoate (1.5 eq)

    • K₂CO₃ (2.5 eq)

    • Acetone (20 mL)

  • Conditions :

    • Reflux for 12 hours.

  • Workup :

    • Filter to remove salts.

    • Concentrate under vacuum to isolate the ester.

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous base.

Procedure

  • Reagents :

    • Ethyl 4-(4-cyanophenoxy)butanoate (1.0 eq)

    • KOH (2.0 eq)

    • Methanol/Water (1:1, 10 mL)

  • Conditions :

    • Heat at 90°C for 30 minutes under microwave irradiation.

  • Workup :

    • Acidify with HCl to pH 2–3.

    • Extract with ethyl acetate and dry to obtain the acid (75–80% yield).

Table 2: Williamson Synthesis and Hydrolysis Conditions

StepReagentSolventYield
Ether FormationK₂CO₃Acetone85%
HydrolysisKOHMeOH/H₂O78%

Alternative Methods and Considerations

Ullmann-Type Coupling

Copper-mediated coupling of 4-cyanophenol with 4-bromobutanoic acid has been explored, though yields are lower (60–65%) due to side reactions.

Direct Carboxylation

A patent by Fujisawa Pharmaceutical Co. (US5574016A1) describes reacting 4-cyanophenol with γ-butyrolactone under acidic conditions, but this method requires stringent temperature control (>100°C) and results in moderate purity.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Palladium CyanationHigh yield (83%)Requires expensive catalyst
Williamson SynthesisScalable, mild conditionsMulti-step process
Ullmann CouplingNo palladium requiredLow yield (60–65%)

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Cyanophenoxy)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-cyanophenol with a butanoic acid derivative. A common method includes:

  • Step 1 : Reacting 4-cyanophenol with a halogenated butanoic acid (e.g., 4-bromobutyric acid) under basic conditions to form the phenoxy bond.
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product .
    Optimization : Adjusting reaction temperature (60–80°C) and molar ratios (1:1.2 phenol:halide) improves yield. Kinetic studies for similar phenoxybutanoic acids suggest longer reaction times (12–24 hours) enhance efficiency .

Q. How should researchers characterize the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyanophenyl group (δ ~7.6 ppm for aromatic protons) and butanoic acid chain (δ ~2.5 ppm for CH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C11 _{11}H11 _{11}NO3 _3; theoretical ~205.21 g/mol) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm1 ^{-1}) and nitrile (C≡N, ~2240 cm1 ^{-1}) stretches .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .
  • Storage : Keep in a dry, cool (2–8°C) environment in airtight containers to prevent degradation .
  • Disposal : Follow hazardous waste guidelines for nitrile-containing compounds .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in medicinal chemistry applications?

The cyano group enhances electrophilic character, improving binding to enzymes or receptors. For example:

  • Enzyme Inhibition : The nitrile moiety can form reversible covalent bonds with catalytic cysteine residues, as seen in protease inhibitors.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., bromo, fluoro substituents) to assess how electronic effects modulate bioactivity .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Computational Docking : Use tools like AutoDock to predict binding modes and identify steric/electronic clashes in conflicting studies .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out degradation as a cause of variability .

Q. How can researchers design experiments to probe the compound’s role in modulating plant hormone pathways?

  • Auxin Pathway Assays : Test auxin-responsive gene expression (e.g., DR5::GUS reporters) in Arabidopsis thaliana. Phenoxybutanoic acids are known substrates for GH3 acyl acid amido synthetases, which regulate hormone homeostasis .
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} with recombinantly expressed GH3.15 enzyme to quantify conjugation efficiency .

Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?

  • Quantum Chemical Calculations : Optimize geometry using DFT-B3LYP/6-31G* to predict hydrolysis pathways or photodegradation products .
  • Ecotoxicology Models : Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

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